Benzo[g]quinazolin-2-amine
Description
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H9N3/c13-12-14-7-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H,(H2,13,14,15) |
InChI Key |
YMPMCCNILFHFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation of 3-Amino-2-naphthoic Acid with Isothiocyanates
One of the most reported synthetic routes involves the reaction of 3-amino-2-naphthoic acid with ethyl(phenethyl)isothiocyanate under reflux in dimethylformamide (DMF) in the presence of triethylamine as a base catalyst. This method yields benzo[g]quinazoline derivatives, including this compound, in good yields (typically 60-80%) after 3–5 hours of refluxing.
- 3-amino-2-naphthoic acid + ethyl(phenethyl)isothiocyanate → this compound derivatives
- Solvent: DMF
- Base: Triethylamine
- Temperature: Reflux
- Time: 3–5 hours
Cyclization Using Guanidinium Carbonate and Naphthyl Derivatives
Another efficient approach involves the cyclization of naphthyl-based intermediates with guanidinium carbonate in N,N-dimethylacetamide (DMA) at elevated temperatures (150 °C) for prolonged periods (around 16 hours). This method produces this compound with moderate to good yields (~63%).
- Starting material: Naphthyl intermediate (e.g., 2-aminonaphthalene derivatives)
- Reagent: Guanidinium carbonate
- Solvent: DMA
- Temperature: 150 °C
- Time: 16 hours
Palladium-Catalyzed Buchwald–Hartwig Amination for N-Aryl Derivatives
For N-aryl substituted benzo[g]quinazolin-2-amines, palladium-catalyzed Buchwald–Hartwig cross-coupling reactions have been employed. This method couples this compound with aryl halides in the presence of a palladium catalyst, ligand (e.g., Xantphos), and a base (cesium carbonate) under inert atmosphere at elevated temperatures (100 °C) for 16 hours.
| Component | Amount (equiv) |
|---|---|
| This compound | 1.0 equiv |
| Aryl halide (e.g., bromobenzene) | 1.5 equiv |
| Pd2(dba)3 (Pd catalyst) | 0.1 equiv |
| Xantphos (ligand) | 0.2 equiv |
| Cesium carbonate (base) | 3.0 equiv |
| Solvent | 1,4-dioxane |
| Temperature | 100 °C |
| Time | 16 hours |
- Target N-aryl benzo[g]quinazolin-2-amines obtained in 60–70% isolated yields after chromatographic purification.
Comparative Summary Table of Preparation Methods
Research Findings and Analytical Data
Spectroscopic Characterization: Infrared (IR) spectra typically show characteristic NH stretching bands near 3200–3300 cm⁻¹ for amino-substituted compounds. Nuclear Magnetic Resonance (NMR) spectra confirm the aromatic and amino proton environments, with ¹H-NMR signals between 6.5–9.0 ppm and ¹³C-NMR supporting the fused ring system.
Biological Activity Correlation: Synthesized this compound derivatives have demonstrated antifungal activity against Candida albicans and cytotoxicity against various cancer cell lines, indicating the biological relevance of these synthetic methods.
Molecular Docking Studies: Some derivatives exhibit strong binding affinities to biological targets such as topoisomerase II and VEGFR-2, supporting the synthetic efforts to access these compounds for drug discovery.
Chemical Reactions Analysis
Types of Reactions: Benzo[g]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as o-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Catalysts like iridium or nickel are employed in reduction reactions.
Substitution: Reagents such as benzylamines and aldehydes are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline-2,4-diones .
Scientific Research Applications
Benzo[g]quinazolin-2-amine is a chemical compound with applications in medicinal chemistry, particularly as an antiviral and anticancer agent . Research indicates that derivatives of benzo[g]quinazolines exhibit a range of biological activities, making them valuable for therapeutic development .
Scientific Research Applications
Antiviral Activity:
- Benzo[g]quinazolines have demonstrated effectiveness against various viruses, including hepatitis A and C viruses (HAV and HCV), herpes simplex virus (HSV1 and 2), and coxsackievirus 4 (CVB4) .
- In vitro studies have explored the antiviral potential of 2-thioxo-benzo[g]quinazolines against the human rotavirus Wa strain, revealing that substitutions at positions 2 and 3 on the benzoquinazoline nucleus influence their pharmacological effects . Specifically, substitutions at position 3 with aliphatic or aromatic groups, and at position 2 with benzyl groups bearing electron-donating or withdrawing groups, can enhance inhibitory effects .
- Research has also focused on the effectiveness of benzoquinazoline derivatives against adenovirus type 7 and bacteriophage phiX174, using molecular docking to understand the interactions between small molecules and target proteins .
Anticancer Activity:
- Sulphonamide benzoquinazolinones have been synthesized and evaluated for cytotoxic activity against the MDA-MB-231 cell line .
- These compounds have been designed as dual EGFR/HER2 inhibitors, with evaluations of their apoptotic activity through caspase-3 activation, Bax and Bcl2 expression levels, cell cycle analysis, and radio-sensitizing activity . Molecular docking studies have confirmed their mechanism of action by binding to EGFR and HER2 receptors .
Antimicrobial and Anti-inflammatory Activities:
- Quinazolinone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antibacterial, and antifungal properties .
- Studies have focused on synthesizing benzoxazinone and quinazolinone derivatives to assess their antimicrobial and anti-inflammatory activities, with many compounds showing significant activity comparable to standard control drugs .
** tables of Benzo[g]Quinazoline Derivatives and Their Activities**
Case Studies
Mechanism of Action
The mechanism of action of Benzo[g]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit tyrosine kinases by competing with ATP for binding, thereby suppressing autophosphorylation and downstream signaling . This inhibition can lead to the disruption of cellular processes essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Comparison of Benzoquinazolin-2-amine Isomers
Saturated vs. Unsaturated Cores: 5,6-Dihydro Modifications
The introduction of a saturated 5,6-dihydro moiety in benzoquinazolines enhances conformational flexibility and hydrophobic interactions:
- 5,6-Dihydrobenzo[h]quinazolin-2-amine : This derivative (ARQ 523) binds to the autoinhibited conformation of FGFR1 kinase, forming bidentate interactions with the hinge region and occupying a hydrophobic cleft . Its orthogonal phenyl substituent engages Val561, a gatekeeper residue, enabling selective kinase inhibition .
Q & A
Q. What are the common synthetic routes for Benzo[g]quinazolin-2-amine, and how are they optimized for yield?
this compound derivatives are synthesized via Friedlaender Annulation , involving copper-mediated N-arylation of formyl naphthylamines. Key steps include cyclization under basic conditions (e.g., KCO in ethanol) and purification via chromatography. Yields vary significantly (3–85%) depending on substituents and reaction conditions. For example, N-(Benzo[h]quinolin-6-yl)formamide (13a) achieves 70% yield, while brominated derivatives (14a/b) reach 85% under reflux . Optimization strategies include adjusting reaction time, temperature (e.g., 70°C for brominated derivatives), and solvent polarity.
Q. How is this compound characterized in synthetic chemistry?
Characterization involves:
- Melting Point Analysis : Determines purity (e.g., 194–196°C for Benzo[h]quinazolin-2-amine (12a)) .
- Spectroscopy : H/C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while IR confirms functional groups (e.g., NH stretches at ~3400 cm) .
- Chromatography : TLC and HPLC monitor reaction progress and purity .
Q. What are the key physicochemical properties of this compound derivatives?
Properties include:
- Solubility : Varies with substituents; e.g., Derazantinib (a derivative) dissolves in DMSO at ≥100 mg/mL .
- Thermal Stability : High melting points (e.g., 223–225°C for 6-Bromobenzo[h]quinazolin-2-amine (12b)) indicate robust aromatic systems .
- UV-Vis Profiles : λ at 239/324 nm (Derazantinib) aids in quantification .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Substituent Effects : Fluorine or bromine atoms enhance kinase inhibition. Derazantinib (6-(2-fluorophenyl)-substituted) inhibits FGFR1-3 with IC values of 1.8–4.5 nM, attributed to improved ATP-binding pocket interactions .
- Ring Fusion : Cyclopenta-fused derivatives (e.g., 13c) show altered solubility and bioavailability due to increased planarity .
Q. What methodologies resolve contradictions in reported synthetic yields or biological data?
- Yield Discrepancies : Low yields (e.g., 3–8% for 12a) may stem from side reactions or purification losses. Mitigation includes optimizing stoichiometry (e.g., excess KCO) or using high-boiling solvents (e.g., DMF) .
- Biological Variability : IC differences arise from assay conditions (e.g., cell type, ATP concentration). Standardized assays (e.g., kinase inhibition with 10 μM ATP) improve reproducibility .
Q. How can computational methods guide the design of novel this compound analogs?
- Molecular Docking : Predicts binding modes to targets like FGFR1. For Derazantinib, simulations highlight hydrogen bonding with Ala508 and hydrophobic interactions with Phe489 .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with activity. Electron-withdrawing groups (e.g., -Br) often enhance potency .
Q. What advanced analytical techniques are critical for studying reaction intermediates?
- High-Resolution Mass Spectrometry (HRMS) : Confirms intermediate structures (e.g., hydrazinylbenzo[d]thiazoles in multi-step syntheses) .
- In Situ IR Spectroscopy : Monitors real-time reaction progress (e.g., carbonyl reduction in annulation steps) .
Methodological Considerations
Q. How to troubleshoot low yields in Friedlaender Annulation reactions?
- Step 1 : Verify reagent purity (e.g., anhydrous KCO).
- Step 2 : Optimize temperature (70–80°C for cyclization).
- Step 3 : Use scavengers (e.g., molecular sieves) to remove water, which can hydrolyze intermediates .
Q. What are best practices for evaluating kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
